N'-Benzenesulphono-N-nicotinohydrazide

Descripción

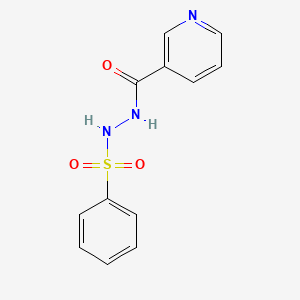

N'-Benzenesulphono-N-nicotinohydrazide is a hybrid hydrazide derivative combining a benzenesulfonyl group with a nicotinoyl hydrazide moiety. This compound is structurally characterized by a sulfonohydrazide linkage (-SO₂-NH-NH-) bridging a benzene ring and a nicotinamide group. These analogs often exhibit antimicrobial, anticancer, or enzyme-inhibitory activities due to their ability to form hydrogen bonds and coordinate with metal ions .

Propiedades

Número CAS |

5433-39-6 |

|---|---|

Fórmula molecular |

C12H11N3O3S |

Peso molecular |

277.30 g/mol |

Nombre IUPAC |

N'-(benzenesulfonyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C12H11N3O3S/c16-12(10-5-4-8-13-9-10)14-15-19(17,18)11-6-2-1-3-7-11/h1-9,15H,(H,14,16) |

Clave InChI |

LJMCUUNDKMWSJZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CN=CC=C2 |

Solubilidad |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of N’-Benzenesulphono-N-nicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

N’-Benzenesulphono-N-nicotinohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

N’-Benzenesulphono-N-nicotinohydrazide has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions. In biology and medicine, it is studied for its potential therapeutic effects and its role in biochemical pathways. In industry, it is used in the production of pharmaceuticals and other chemical products .

Mecanismo De Acción

The mechanism of action of N’-Benzenesulphono-N-nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Key Structural Features of N'-Benzenesulphono-N-nicotinohydrazide and Related Compounds

Structural Insights :

- Electron-Withdrawing Groups: Compounds like (E)-N′-(4-nitrobenzylidene)benzenesulfonohydrazide and 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide feature nitro (-NO₂) substituents, enhancing electrophilicity and stability.

- Nicotinamide Integration: The nicotinohydrazide moiety in this compound and its analogs (e.g., ) introduces a pyridine ring, enabling π-π stacking and metal coordination, which are absent in simpler benzohydrazides.

Functional Insights :

- Antimicrobial Activity: Sulfonohydrazides like (E)-N′-(4-nitrobenzylidene)benzenesulfonohydrazide show potent activity due to nitro groups disrupting microbial membranes. This compound may exhibit similar effects via sulfonyl group interactions.

- Enzyme Inhibition: Nicotinohydrazide derivatives (e.g., ) inhibit α-glucosidase, a target for diabetes management. The nicotinamide group’s pyridine ring likely contributes to binding affinity.

- Metal Coordination: Nicotinohydrazide lanthanide complexes demonstrate enhanced bioactivity and luminescence, suggesting this compound could serve as a ligand for diagnostic or therapeutic metal complexes.

Actividad Biológica

N'-Benzenesulphono-N-nicotinohydrazide (C12H11N3O3S) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a nicotinohydrazide moiety. The structural formula can be represented as follows:

- Molecular Formula : C12H11N3O3S

- Molecular Weight : 273.30 g/mol

This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for further pharmacological studies.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth. For instance, one study reported an IC50 value indicating potent activity against specific bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | IC50 (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.5 |

| Candida albicans | 12.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have shown that this compound possesses cytotoxic effects, with studies indicating an IC50 value below 10 μM for several cancer types.

- Case Study : A study conducted on breast cancer cell lines reported that treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 8.5 |

| HeLa | 7.2 |

| A549 | 9.0 |

The mechanism underlying the biological activity of this compound is multifaceted. It is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example, it may inhibit topoisomerases or interfere with DNA synthesis, leading to reduced cell viability.

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.